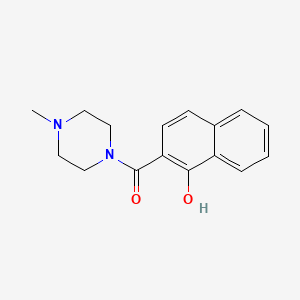
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known by its chemical name, CMI-392, and has been synthesized through various methods to explore its properties and potential applications.
Mecanismo De Acción
The mechanism of action of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone involves the inhibition of specific enzymes, which leads to the modulation of various cellular processes. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, which is a programmed cell death process. This mechanism of action has been studied extensively to understand the potential applications of this compound in drug discovery and development.
Biochemical and Physiological Effects:
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been found to exhibit various biochemical and physiological effects, which are dependent on the specific enzymes that it inhibits. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, while inhibition of certain phosphatases may lead to the activation of specific signaling pathways. These effects have been studied extensively to understand the potential applications of this compound in various areas of scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone in lab experiments include its high potency and selectivity towards specific enzymes, which makes it an ideal tool for studying various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Direcciones Futuras
There are several future directions for the study of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone, including the exploration of its potential applications in drug discovery and development. For example, further studies may focus on optimizing the synthesis of this compound to obtain higher yields and purity, as well as exploring its potential as a drug candidate for the treatment of various diseases. Additionally, studies may focus on the development of new analogs of this compound to improve its potency and selectivity towards specific enzymes.
Métodos De Síntesis
The synthesis of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Buchwald-Hartwig amination. These methods have been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling, proliferation, and differentiation. This has led to the exploration of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(4-chloropyridin-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-7-16-12(9-11)14(18)17-8-6-10-3-1-2-4-13(10)17/h1-5,7,9H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZPRQUAJYDBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)





